molecular formula C20H28N4O B7055974 (3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone

(3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone

Cat. No.: B7055974
M. Wt: 340.5 g/mol
InChI Key: GDPOAFAJWLOXQI-UHFFFAOYSA-N
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Description

(3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a piperidine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (CuAAC reaction).

    Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an appropriate electrophile.

    Introduction of the Phenyl Group: The phenyl group is incorporated via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone
  • (3-Propyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone
  • (3-Butyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone

Uniqueness

(3-Ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone is unique due to the specific combination of its functional groups. The ethyl group on the triazole ring and the isopropyl group on the phenyl ring contribute to its distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

(3-ethyltriazol-4-yl)-[4-[(4-propan-2-ylphenyl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24-19(14-21-22-24)20(25)23-11-9-17(10-12-23)13-16-5-7-18(8-6-16)15(2)3/h5-8,14-15,17H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPOAFAJWLOXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=N1)C(=O)N2CCC(CC2)CC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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